L-トリプトファン7-アミド-4-メチルクマリン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

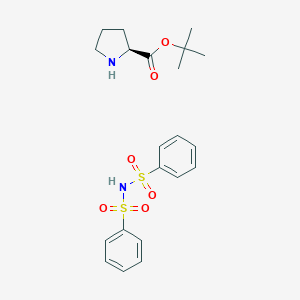

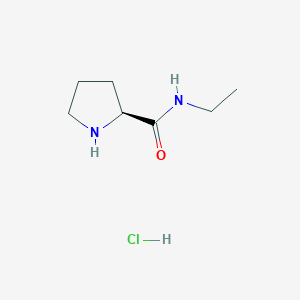

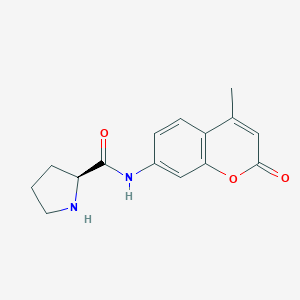

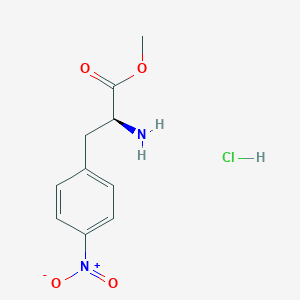

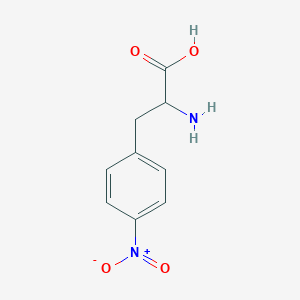

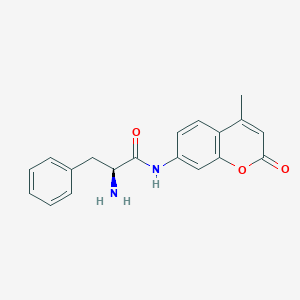

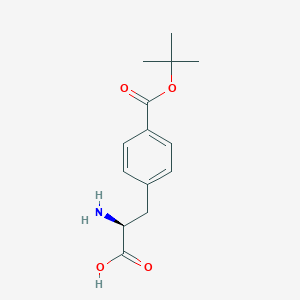

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride, also known as H-Trp-AMC · HCl, is a compound with the molecular formula C21H19N3O3 . It has a molecular weight of 397.86 g/mol . This compound is a white to off-white powder that forms a clear, colorless solution when dissolved 0.5% in methanol/water (1:1) .

Molecular Structure Analysis

The IUPAC name for this compound is (S)-2-amino-3-(1H-indol-3-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide . It has three intermolecular hydrogen bonded structures with C-H···O and N-H····O .

Chemical Reactions Analysis

While specific chemical reactions involving L-Tryptophan 7-amido-4-methylcoumarin hydrochloride are not available, it’s known that this compound is a substrate for glycosidases, phosphatases, and esterases .

Physical And Chemical Properties Analysis

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is a white to off-white powder . It forms a clear, colorless solution when dissolved 0.5% in methanol/water (1:1) . The compound should be stored at 0-8°C .

科学的研究の応用

研究開発

この化合物は、新しいアッセイの開発や試験プロトコルの開発、特に酵素反応を含む試験プロトコルの開発において、研究開発のラボでも使用されています。

各アプリケーションでは、L-トリプトファン7-アミド-4-メチルクマリン塩酸塩のユニークな特性を利用して、さまざまな研究分野や業界における特定の種類の酵素アッセイを促進します。 .

Safety and Hazards

This compound is not for use in humans and is for research purposes only . It may be harmful if swallowed, inhaled, or absorbed through the skin . In case of contact, wash skin copiously with soap and water, rinse eyes out with water for at least 15 minutes, and wash out mouth with water . Always wear personal protective equipment when handling this product .

作用機序

Target of Action

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is primarily a substrate for glycosidases, phosphatases, and esterases . These enzymes play crucial roles in various biochemical processes, including the breakdown of sugars, the removal of phosphate groups from molecules, and the hydrolysis of ester bonds, respectively.

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. When the enzymes glycosidases, phosphatases, and esterases come into contact with L-Tryptophan 7-amido-4-methylcoumarin hydrochloride, they catalyze reactions that break down the compound . This interaction results in changes to the compound and the release of products that can be measured to determine enzyme activity.

Biochemical Pathways

The compound’s interaction with its target enzymes affects various biochemical pathways. For instance, glycosidases are involved in carbohydrate metabolism, phosphatases play a role in signal transduction pathways, and esterases are involved in lipid metabolism . The breakdown of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride by these enzymes can therefore influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride’s action are primarily related to its role as a substrate for glycosidases, phosphatases, and esterases . The breakdown of the compound by these enzymes can result in changes to cellular metabolism and signaling.

Action Environment

The action, efficacy, and stability of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored desiccated at -20°C and protected from light to maintain its stability . Furthermore, the compound’s efficacy as a substrate may be influenced by factors such as the concentration of target enzymes and the presence of other competing substrates in the environment.

生化学分析

Biochemical Properties

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is a substrate for glycosidases, phosphatases, and esterases . It interacts with these enzymes in biochemical reactions, facilitating the breakdown of complex molecules. The nature of these interactions is largely dependent on the specific enzyme involved and the conditions under which the reaction occurs.

Temporal Effects in Laboratory Settings

Current knowledge suggests that it remains stable under standard storage conditions .

Metabolic Pathways

The metabolic pathways involving L-Tryptophan 7-amido-4-methylcoumarin hydrochloride are not well-characterized. It is known to interact with enzymes such as glycosidases, phosphatases, and esterases

特性

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3.ClH/c1-12-8-20(25)27-19-10-14(6-7-15(12)19)24-21(26)17(22)9-13-11-23-18-5-3-2-4-16(13)18;/h2-8,10-11,17,23H,9,22H2,1H3,(H,24,26);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSFONFGYVAIM-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647394 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201860-49-3 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。